Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Overview
Description
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis. The empirical formula for this compound is C12H18Cl2Ru, and it has a molecular weight of 334.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) typically involves the reaction of ruthenium chloride with 2,6,10-dodecatriene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically isolated by crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) has several scientific research applications:
Mechanism of Action
The mechanism by which Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(p-cymene)ruthenium(II) dimer
- Ruthenium(III) chloride hydrate
Uniqueness
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) is unique due to its specific ligand environment, which provides distinct catalytic properties compared to other ruthenium complexes. Its ability to facilitate a wide range of chemical reactions with high selectivity and efficiency makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dichlororuthenium(2+);(2E,6Z,10E)-dodeca-2,6,10-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3+,6-4+,12-11-;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-LXALEWKWSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH2-]/C=C/CC/C=C\CC/C=C/[CH2-].Cl[Ru+2]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12170-97-7 | |
Record name | Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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